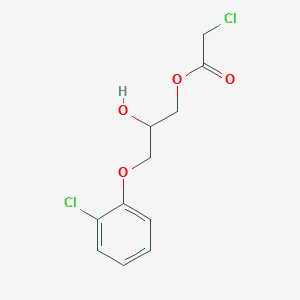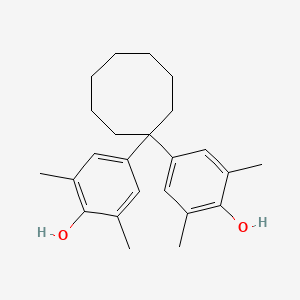
4,4'-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) is a bisphenol compound characterized by a cyclooctane ring connected to two symmetrical phenol groups, each substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
The synthesis of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of cyclooctane derivatives with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclooctane is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters, respectively.
Scientific Research Applications
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins, which are important materials in the production of plastics and coatings.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals and prevent oxidative damage to cells and tissues.
Comparison with Similar Compounds
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can be compared to other bisphenol compounds such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonates and epoxy resins but has raised health concerns due to its estrogenic activity.
Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications but has similar concerns regarding its safety.
Bisphenol F (BPF): BPF is another alternative to BPA with different physical and chemical properties, making it suitable for specific applications.
The uniqueness of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) lies in its cyclooctane ring structure, which provides distinct steric and electronic properties compared to other bisphenols, potentially leading to different reactivity and applications.
Properties
CAS No. |
92569-24-9 |
|---|---|
Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclooctyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H32O2/c1-16-12-20(13-17(2)22(16)25)24(10-8-6-5-7-9-11-24)21-14-18(3)23(26)19(4)15-21/h12-15,25-26H,5-11H2,1-4H3 |
InChI Key |
HUAATXYPSWZODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(CCCCCCC2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


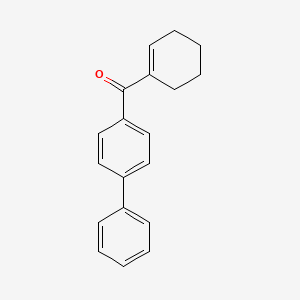
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
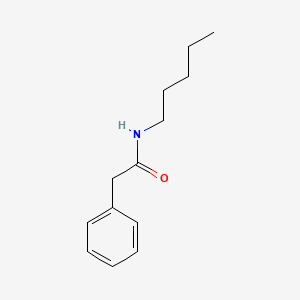
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
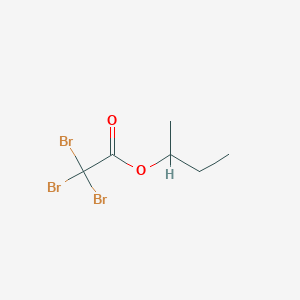
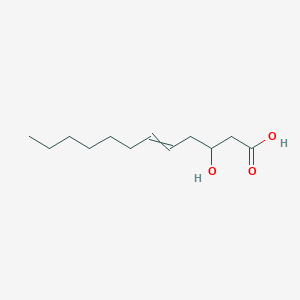
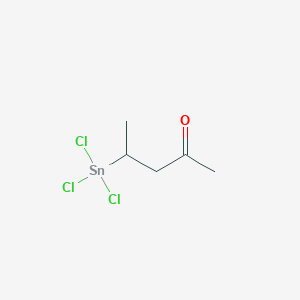
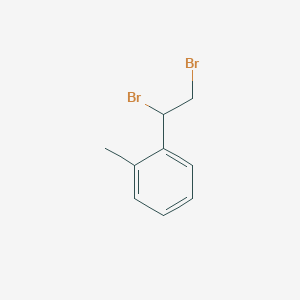
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
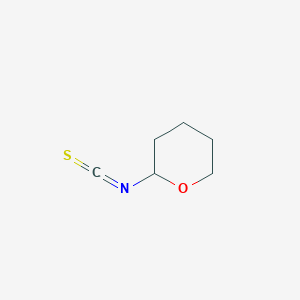
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
